4-(dimethylsulfamoyl)-N-ethylbenzamide
Overview
Description
4-[(Dimethylamino)sulfonyl]-N-ethylbenzamide is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of a dimethylamino group, a sulfonyl group, and an ethylbenzamide moiety. This compound is often used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the derivatization of amino acids and other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-ethylbenzamide typically involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with N-ethylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)sulfonyl]-N-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfinic Acids: Produced through reduction reactions.
Scientific Research Applications
4-[(Dimethylamino)sulfonyl]-N-ethylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-ethylbenzamide involves its ability to react with primary and secondary amines to form stable sulfonamide adducts. This reaction is facilitated by the presence of the sulfonyl chloride group, which acts as an electrophile, allowing nucleophilic attack by the amine groups . The resulting sulfonamide adducts are stable and can be detected using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, used for similar applications in protein sequencing and amino acid analysis.
Dabsyl Chloride: 4-(Dimethylamino)azobenzene-4’-sulfonyl chloride, used in HPLC for the derivatization of amino acids.
Uniqueness
4-[(Dimethylamino)sulfonyl]-N-ethylbenzamide is unique due to its specific structure, which allows it to form highly stable sulfonamide adducts. This stability makes it particularly useful in analytical applications where long-term stability of the derivatized compounds is essential .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-ethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-4-12-11(14)9-5-7-10(8-6-9)17(15,16)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGILVKALDKKHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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